
1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an indole core, acetyl group, and two chlorine atoms, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the chlorinated indole with a suitable chloroethanone derivative under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
化学反応の分析
Types of Reactions: 1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), bases (triethylamine, sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).
Major Products:
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of oxo derivatives of the indole core.
Reduction: Formation of reduced derivatives of the compound.
科学的研究の応用
1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a probe to study various biological pathways and molecular targets in cells.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole derivatives.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one: Lacks the chlorine atom at the 6-position.
1-(1-Acetyl-6-chloro-1H-indol-5-yl)-2-chloroethan-1-one: Lacks the dihydro structure.
1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one: Has a bromine atom instead of chlorine at the ethanone position.
Uniqueness: 1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one is unique due to its specific substitution pattern and the presence of both acetyl and chlorine groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H11Cl2NO2 |
|---|---|
分子量 |
272.12 g/mol |
IUPAC名 |
1-(1-acetyl-6-chloro-2,3-dihydroindol-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C12H11Cl2NO2/c1-7(16)15-3-2-8-4-9(12(17)6-13)10(14)5-11(8)15/h4-5H,2-3,6H2,1H3 |
InChIキー |
XSAIZJDLBHCZDK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)
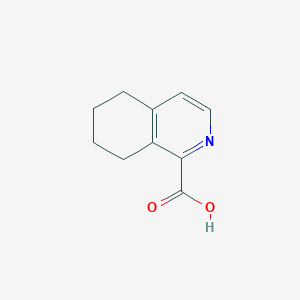
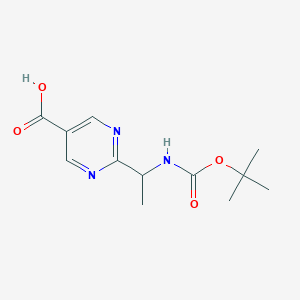
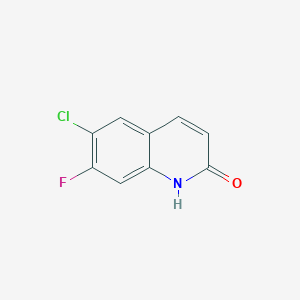


![N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13200464.png)
![1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)
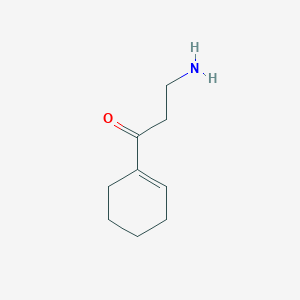
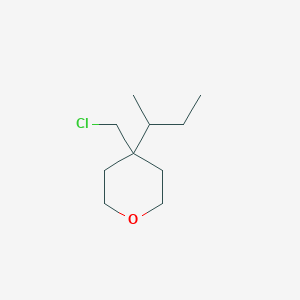


![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13200486.png)

